molecular formula C17H14O6 B2969037 (Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-65-1

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2969037
CAS RN: 620547-65-1
M. Wt: 314.293
InChI Key: KBDGQBZKCJWIBC-NVNXTCNLSA-N
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Description

“(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 5-Methylfurfural (1.10 g, 0.01 mol) was placed in 15 ml ethanol at room temperature, added into aminoguanidine nitrate (1.37 g, 0.01 mol) solution containing 10 ml water and 8 ml ethanol, heated and stirred for 8 h cooled to room temperature, then the precipitate was removed, and the filtrate was left standing to precipitate light yellow crystal .


Chemical Reactions Analysis

There’s limited information available on the specific chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available .

Scientific Research Applications

Photostability and Photochemical Properties

Studies on compounds with similar functional groups have highlighted their photostability and photochemical behaviors. For instance, the photostability of hydroxyoxime extractants, which share similar oxyacetate functionalities, has been examined under UV light, revealing insights into their photo-isomerization and photo-degradation pathways. These findings are crucial for understanding the stability of such compounds under light exposure, which could be relevant for their application in photochemical processes or as photosensitive materials (Krzyżanowska & Olszanowski, 1994).

Catalytic and Synthetic Applications

N-heterocyclic carbenes, resembling the catalytic potential of compounds with benzofuran and furan moieties, have been recognized for their efficiency in transesterification/acylation reactions. This catalytic activity is significant for synthesizing esters and could imply that similar structures might exhibit or enhance catalytic properties in synthetic organic chemistry (Grasa, Kissling, & Nolan, 2002).

Structural and Crystallographic Studies

Crystallographic studies of related compounds, such as azilsartan methyl ester, provide insights into the molecular configurations and intermolecular interactions that influence the stability and properties of these compounds. Such structural analyses are fundamental for the design and development of new materials with desired physical and chemical properties (Li et al., 2015).

Optical and Electronic Properties

Research into the synthesis and characterization of Schiff base-type Zinc(II) complexes has shed light on their optical and electronic properties. These studies involve compounds with benzofuran derivatives, indicating potential applications in materials science, particularly in the development of optoelectronic devices (Chai et al., 2016).

Safety and Hazards

There’s limited information available on the safety and hazards of this compound .

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-10-3-4-12(22-10)8-15-17(19)13-6-5-11(7-14(13)23-15)21-9-16(18)20-2/h3-8H,9H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDGQBZKCJWIBC-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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